

discovery and history of 12-Tricosanone research

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Compound of Interest

Compound Name: 12-Tricosanone

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An In-depth Technical Guide to **12-Tricosanone**: From Discovery to Modern Research

Core Summary

12-Tricosanone (also known as Laurone or Diundecyl ketone) is a long-chain symmetrical ketone with the chemical formula $C_{23}H_{46}O$.^{[1][2]} Initially synthesized through the ketonic decarboxylation of lauric acid, it has since been identified as a naturally occurring compound with significant roles in chemical ecology, particularly as an insect pheromone.^[3] More recently, its presence as an impurity in pharmaceutical excipients like Polysorbate 80 has brought it to the attention of the drug development industry.^{[3][4]} This guide provides a comprehensive overview of the discovery, history, and key research findings related to **12-Tricosanone**, including detailed experimental protocols and data.

Physicochemical Properties

The fundamental properties of **12-Tricosanone** are summarized below.

Property	Value	Source
Molecular Formula	C23H46O	[1][2][5]
Molecular Weight	338.61 g/mol	[1][4]
CAS Number	540-09-0	[1][2]
IUPAC Name	Tricosan-12-one	[1]
Synonyms	Diundecyl ketone, Lauron, Laurone	[1][6]
Physical Form	Solid	
Melting Point (Tfus)	342 K (69°C)	[1]
Enthalpy of Fusion ($\Delta_{\text{fus}}H$)	18.65 kcal/mol at 342.2 K	[1]
Purity (typical)	≥95% - 98%	[7]

Historical Context and Discovery

The journey of **12-Tricosanone** research began with its chemical synthesis from lauric acid (dodecanoic acid), a common fatty acid found in coconut and palm kernel oils.[3] The primary method for this synthesis is the ketonic decarboxylation of lauric acid, often facilitated by a catalyst such as magnesium oxide (MgO).[3]

A significant breakthrough in the understanding of **12-Tricosanone** was its identification as a naturally occurring semiochemical. It was found to be a key component of the pheromone blend used by ambrosia beetles in the *Euwallacea fornicatus* species complex, highlighting its role in insect communication.[3]

In a completely different field, **12-Tricosanone** was identified as an impurity in Polysorbate 80, a widely used emulsifier in the food and pharmaceutical industries.[3] This discovery was crucial as elevated levels of this ketone were linked to the formation of visible particles in biopharmaceutical products during long-term storage, emphasizing the need for its monitoring and control in pharmaceutical formulations.[3][4]

Key Research Areas and Applications

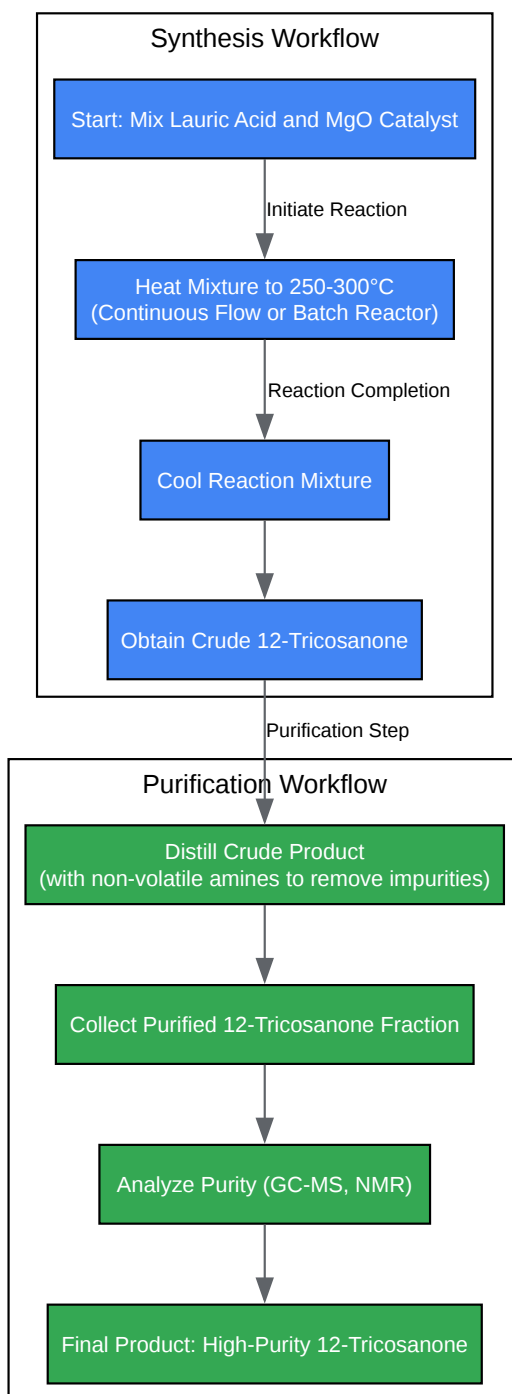
Research on **12-Tricosanone** spans several scientific disciplines.

Research Area	Significance	Key Findings
Insect Chemical Ecology	Serves as a species-specific pheromone for communication, mating, and social behavior in certain insects.[3]	Identified as a key pheromone component in the Euwallacea fornicatus beetle complex, opening avenues for targeted pest management.[3]
Pharmaceutical Science	An impurity in Polysorbate 80 that can affect the stability of biopharmaceutical drug products.[3][4]	Its presence can lead to the formation of visible particles in drug formulations, necessitating strict quality control.[3][4]
Green Chemistry	A key intermediate in the synthesis of high-performance, sustainable biolubricants from renewable fatty acid precursors.[3]	Conversion of lauric acid to 12-Tricosanone provides a building block for environmentally friendly alternatives to petroleum-based lubricants.[3]
Antimicrobial Research	Exhibits potential antibacterial and antifungal properties.[3][4]	Preliminary studies suggest its potential application as a preservative or a novel antimicrobial agent.[3][4]

Experimental Protocols

Synthesis of 12-Tricosanone via Ketonic Decarboxylation

This protocol describes the synthesis of **12-Tricosanone** from lauric acid using a magnesium oxide catalyst.



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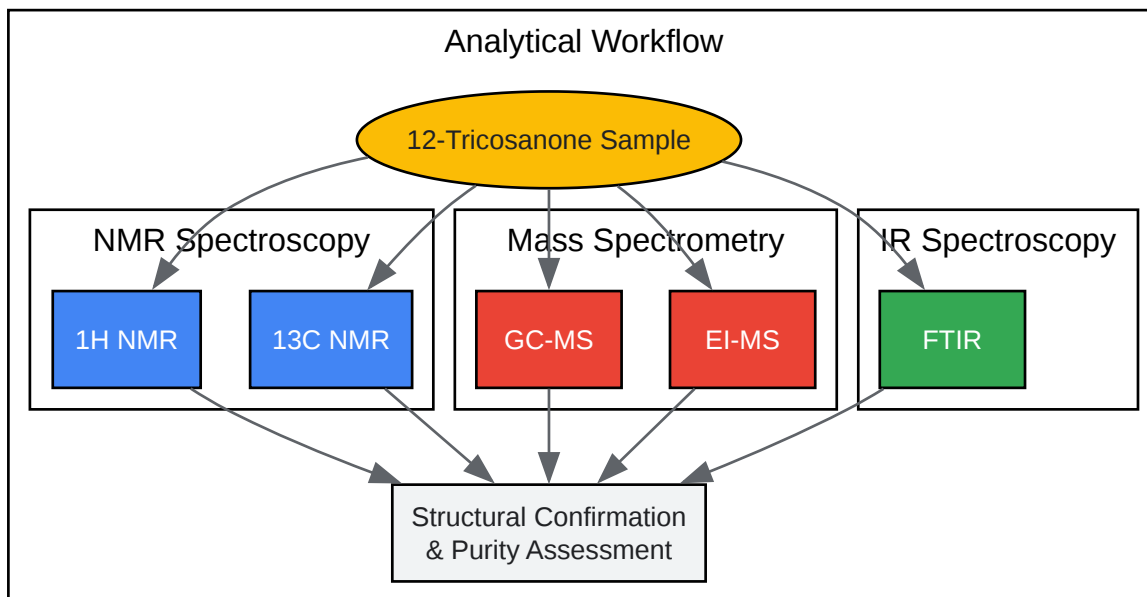
Caption: Synthesis and Purification Workflow for **12-Tricosanone**.

Methodology:

- **Reactant Preparation:** Lauric acid is mixed with a catalytic amount of magnesium oxide (MgO).[3]
- **Reaction:** The mixture is heated to a temperature range of 250-300°C.[4] This can be performed in a batch reactor or a continuous flow system. The latter allows for better control over reaction parameters and often results in higher yields and selectivity (~90%).[3] The reaction proceeds via ketonic decarboxylation, where two molecules of lauric acid couple to form one molecule of **12-Tricosanone**, with the release of carbon dioxide and water.[4]
 - **Stoichiometric Equation:** $2 \text{C}_{11}\text{H}_{23}\text{COOH} \rightarrow (\text{C}_{11}\text{H}_{23})_2\text{CO} + \text{CO}_2 + \text{H}_2\text{O}$ [4]
- **Purification:** The crude product is purified by distillation. To remove aldehydic impurities and colored substances, non-volatile amines can be added, which convert these impurities into high-boiling derivatives that remain in the distillation bottoms.[4] Temperature control is critical during this step to prevent thermal decomposition.[4]
- **Final Product:** The distilled fraction yields high-purity **12-Tricosanone**.

Analytical Characterization

Confirming the identity and purity of **12-Tricosanone** involves several spectroscopic techniques.



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Caption: Analytical Workflow for **12-Tricosanone** Identification.

Methodologies:

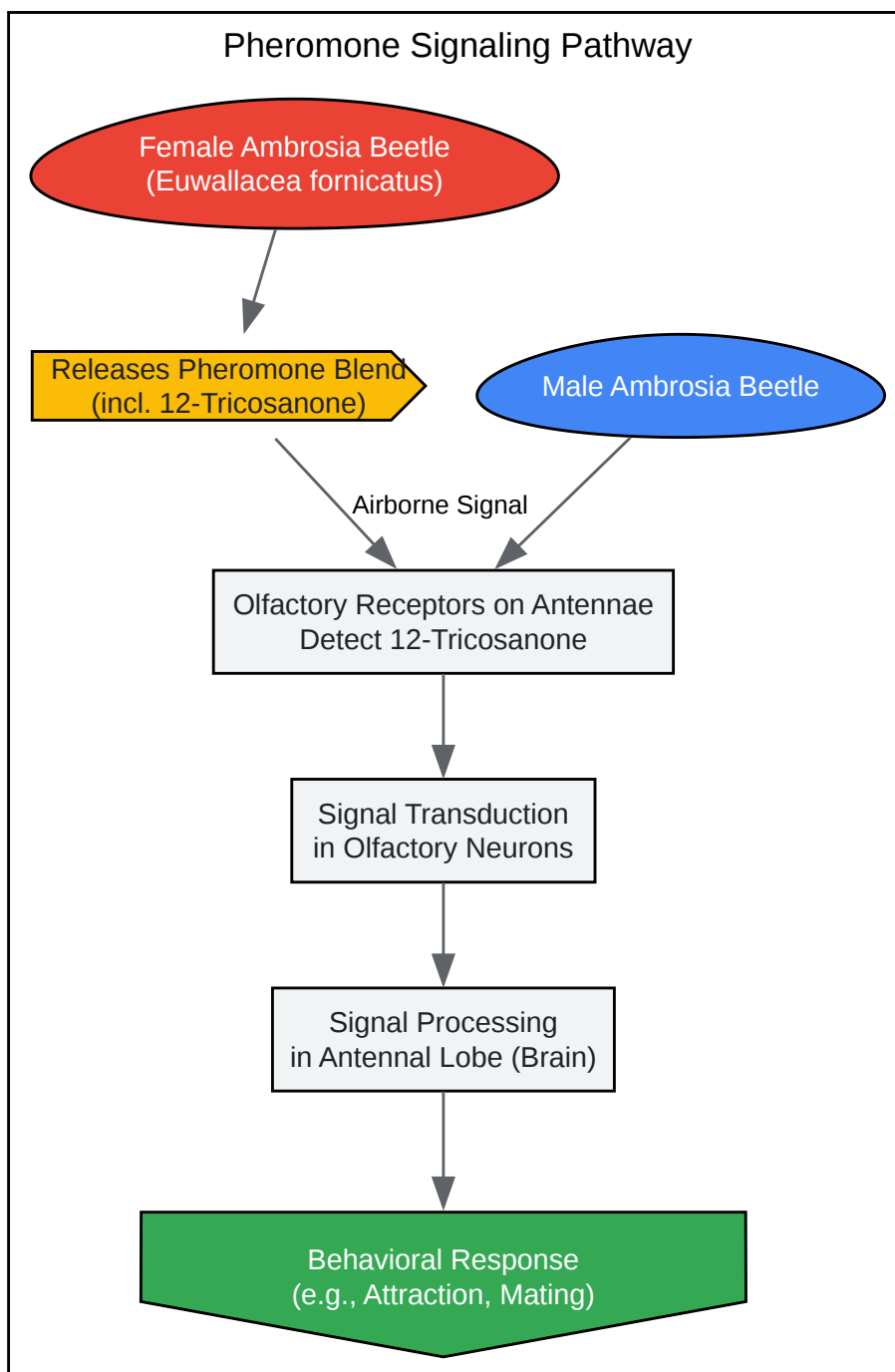
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹³C NMR: Provides structural confirmation with a characteristic carbonyl peak observed around 210 ppm.[4]
 - ¹H NMR: Reveals the expected patterns for the methylene and methyl groups of the long aliphatic chains.[4]
- Mass Spectrometry (MS):
 - The molecular ion peak should be observed at a mass-to-charge ratio (m/z) of 338.6, corresponding to the molecular weight of **12-Tricosanone**. [1][4]

- Characteristic fragmentation patterns include alpha cleavage adjacent to the carbonyl group, producing acylium ions. The McLafferty rearrangement is another key fragmentation pathway.^[4]
- Gas Chromatography-Mass Spectrometry (GC-MS): Used for the detection and quantification of **12-Tricosanone** in various samples.^[4]
- Infrared (IR) Spectroscopy:
 - FTIR: Shows a strong absorption band characteristic of the C=O stretching vibration in a ketone.^[5]

Signaling and Functional Pathways

Role as an Insect Pheromone

12-Tricosanone functions as a chemical signal in insect communication, a process mediated by the olfactory system.



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Caption: Role of **12-Tricosanone** in Insect Pheromone Signaling.

This signaling pathway is crucial for the reproductive success of the species. The species-specific nature of the pheromone blend, which includes a particular ratio of **12-Tricosanone**

and other compounds, ensures that the chemical signal is directed at conspecific males, leading to successful mating.[3] Understanding this pathway is fundamental for developing targeted pest control strategies like mating disruption or mass trapping.[3]

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